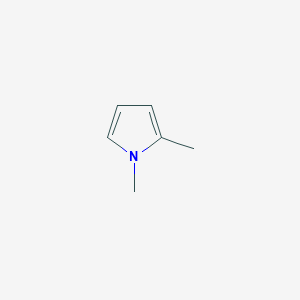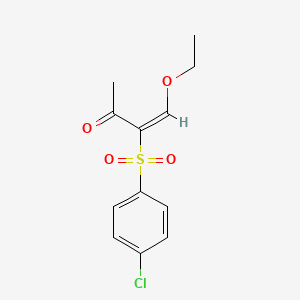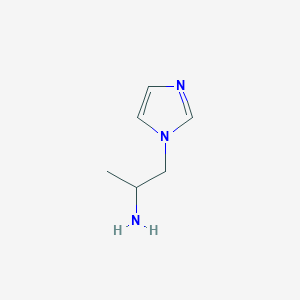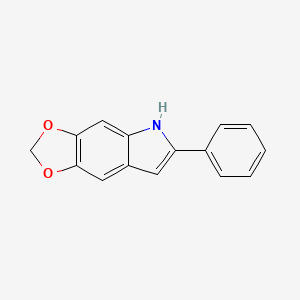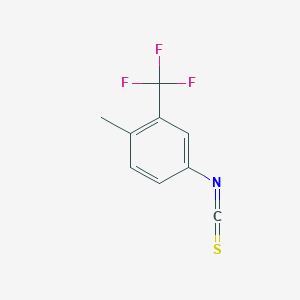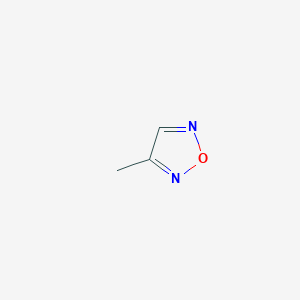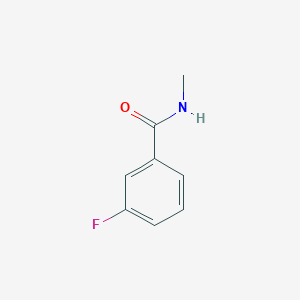
(R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R-(R,S))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide**, commonly referred to as DDAB , is a quaternary ammonium compound . It belongs to the class of cationic surfactants and is widely used in various applications due to its amphiphilic nature. DDAB consists of a hydrophobic alkyl chain (dodecyl group) and a positively charged quaternary ammonium head group.
Synthesis Analysis
DDAB can be synthesized through quaternization of dodecylamine with alpha-methylphenacyl bromide . The reaction involves the substitution of a bromide ion for the amine hydrogen, resulting in the formation of the quaternary ammonium salt. The synthetic route may vary slightly depending on the specific conditions and reagents used.
Molecular Structure Analysis
The molecular structure of DDAB comprises the following components:
- Dodecyl Chain : A long hydrophobic alkyl tail (12 carbon atoms) that provides surfactant properties.
- Quaternary Ammonium Head Group : Consists of a positively charged nitrogen atom (quaternary ammonium) attached to the alpha-methylphenacyl moiety.
Chemical Reactions Analysis
DDAB participates in various chemical reactions:
- Micelle Formation : In aqueous solutions, DDAB molecules self-assemble into micelles due to their amphiphilic nature. The hydrophobic tails aggregate in the core, while the charged head groups face outward.
- Emulsification : DDAB acts as an emulsifier, stabilizing oil-in-water emulsions by reducing interfacial tension.
- Antimicrobial Activity : The cationic nature of DDAB allows it to disrupt microbial cell membranes, making it effective as a disinfectant and preservative.
Physical And Chemical Properties Analysis
- Physical State : DDAB is a white crystalline solid.
- Solubility : Soluble in water, ethanol, and other polar solvents.
- Melting Point : Typically around 70-75°C.
- Surface Activity : Exhibits surface tension reduction and foaming properties.
Safety And Hazards
- Toxicity : DDAB is generally considered low in toxicity, but prolonged exposure can cause skin and eye irritation.
- Environmental Impact : As a surfactant, DDAB may persist in aquatic environments and affect aquatic organisms.
Future Directions
Research on DDAB continues to explore:
- Biomedical Applications : DDAB-based formulations for drug delivery, gene therapy, and antimicrobial agents.
- Environmental Impact : Sustainable surfactants with reduced environmental impact.
properties
CAS RN |
57155-63-2 |
|---|---|
Product Name |
(R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide |
Molecular Formula |
C23H40BrNO |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
dodecyl-dimethyl-[(2R)-1-oxo-1-phenylpropan-2-yl]azanium;bromide |
InChI |
InChI=1S/C23H40NO.BrH/c1-5-6-7-8-9-10-11-12-13-17-20-24(3,4)21(2)23(25)22-18-15-14-16-19-22;/h14-16,18-19,21H,5-13,17,20H2,1-4H3;1H/q+1;/p-1/t21-;/m1./s1 |
InChI Key |
BWLHHTQHGKWCGX-ZMBIFBSDSA-M |
Isomeric SMILES |
CCCCCCCCCCCC[N+](C)(C)[C@H](C)C(=O)C1=CC=CC=C1.[Br-] |
SMILES |
CCCCCCCCCCCC[N+](C)(C)C(C)C(=O)C1=CC=CC=C1.[Br-] |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C(C)C(=O)C1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



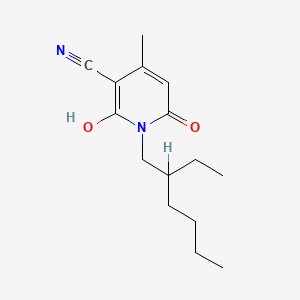
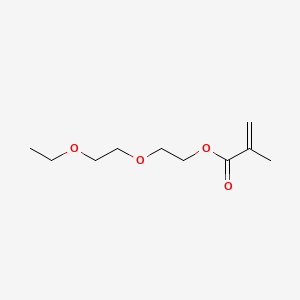
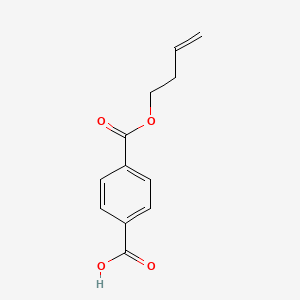
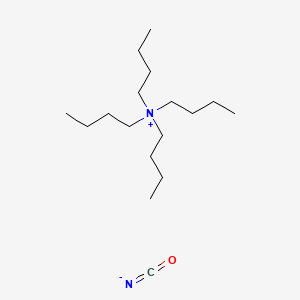
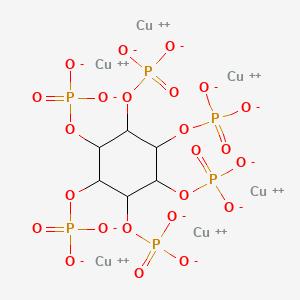
![2-[Methyl(prop-2-enyl)amino]ethanol](/img/structure/B1599160.png)
![3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1599161.png)
